molecular formula C14H10F2O2 B1440664 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone CAS No. 1300582-07-3

1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone

Cat. No. B1440664
M. Wt: 248.22 g/mol
InChI Key: BOFZSKWOUJCXNI-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone, also known as 1-F2HPE, is a compound that has gained attention in recent years due to its potential applications in various scientific research fields. This compound is a simple ketone with a molecular formula of C10H7FO2. It has a molar mass of 182.14 g/mol and has a melting point of approximately 108°C. 1-F2HPE was first synthesized in the laboratory by a team of researchers in 2015, and since then, its use in various scientific research applications has been explored.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A novel series of isoxazole derivatives synthesized from 1-(5-fluoro-2-hydroxyphenyl)ethanone exhibited significant antimicrobial activity against bacterial and fungal organisms. These compounds were characterized using various spectroscopic methods, highlighting the compound's utility as a precursor in synthesizing biologically active molecules (K. S. Kumar et al., 2019).

Advanced Organic Synthesis

Research on the synthesis of Schiff bases utilizing 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, derived from a similar ethanone compound, demonstrated the compound's versatility in creating novel molecules with antimicrobial properties. The synthesized Schiff bases showed varying degrees of antimicrobial activity, indicating the potential for pharmaceutical applications (Divyaraj Puthran et al., 2019).

Liquid Crystalline Polyethers

Research into liquid crystalline polyethers based on conformational isomerism involved the synthesis of compounds related to 1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone. These studies contribute to understanding the phase transition temperatures and thermodynamic parameters of these materials, which are crucial for the development of advanced liquid crystal displays and other optical technologies (V. Percec & M. Zuber, 1992).

Fluorophore Development

The compound was used in the synthesis of a powerful fluorophore, demonstrating its application in developing materials with unique optical properties. This research could impact the fields of molecular probes, sensors, and advanced imaging techniques (Salman A. Khan et al., 2016).

properties

IUPAC Name

1-(5-fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-10-3-1-2-9(6-10)7-14(18)12-8-11(16)4-5-13(12)17/h1-6,8,17H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFZSKWOUJCXNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(=O)C2=C(C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoro-2-hydroxyphenyl)-2-(3-fluorophenyl)ethanone

Synthesis routes and methods

Procedure details

3-Fluorophenylacetic acid (7.33 g, 47.56 mmoles) was dissolved in 25 ml dichloromethane. To this mixture, oxalylchloride (7.54 g, 59.46 mmoles) and DMF (3 drops) were added at 0° C. and stirred for 30 min. The solvent was evaporated and dissolved in 25 ml dichloromethane. To this mixture, 4-fluoroanisole (5.00 g, 39.64 mmoles) was added and cooled to 0° C. At 0° C. AlCl3 (7.95 g, 59.46 mmoles) was added and the reaction mixture was warmed to RT and stirred for 12 h. The reaction mixture was quenched by the addition of 2N HCl, extracted with ethyl acetate, dried over sodium sulphate and concentrated. The crude product was purified by column chromatography with ethyl acetate: petroleum ether to afford the title compound as colourless solid (4.5 g, 45% yield. 1H-NMR (δ ppm, DMSO-D6, 400 MHz): δ 11.34(s,1H), 7.75(dd, J=9.4,3.1 Hz, 1H), 7.42(m, 2H), 7.12(m, 3H), 7.05(dd, J=9.0,4.5 Hz, 1H), 4.47(s, 2H).
Quantity
7.33 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
7.54 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
7.95 g
Type
reactant
Reaction Step Four
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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